3-Amino-3-(6-chloropyridin-2-yl)propanoic acid hydrochloride
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Overview
Description
3-Amino-3-(6-chloropyridin-2-yl)propanoic acid hydrochloride is a chemical compound with the molecular formula C8H9ClN2O2·HCl It is a derivative of propanoic acid, featuring an amino group and a chloropyridinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-3-(6-chloropyridin-2-yl)propanoic acid hydrochloride typically involves the reaction of 6-chloropyridine-2-carbaldehyde with a suitable amine under controlled conditions. The reaction is followed by the addition of hydrochloric acid to form the hydrochloride salt. The process may involve multiple steps, including protection and deprotection of functional groups, purification, and crystallization to obtain the final product with high purity .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods aim to optimize yield, purity, and cost-effectiveness. The use of advanced purification techniques, such as chromatography and recrystallization, ensures the production of high-quality this compound .
Chemical Reactions Analysis
Types of Reactions
3-Amino-3-(6-chloropyridin-2-yl)propanoic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or imino derivatives.
Reduction: The chloropyridinyl group can be reduced to form the corresponding pyridyl derivative.
Substitution: The chlorine atom in the pyridinyl ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and catalysts to enhance reaction rates .
Major Products Formed
The major products formed from these reactions include various substituted pyridines, nitro derivatives, and reduced amines. These products can be further utilized in the synthesis of more complex molecules .
Scientific Research Applications
3-Amino-3-(6-chloropyridin-2-yl)propanoic acid hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of heterocyclic compounds and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-Amino-3-(6-chloropyridin-2-yl)propanoic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation .
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-3-(6-chloropyridin-3-yl)propanoic acid
- 3-Amino-3-(p-tolyl)propanoic acid
- 3-Amino-3-(thiophen-2-yl)propanoic acid
Uniqueness
3-Amino-3-(6-chloropyridin-2-yl)propanoic acid hydrochloride is unique due to the presence of the chloropyridinyl group, which imparts specific chemical reactivity and biological activity. This distinguishes it from other similar compounds and makes it valuable for targeted research and applications .
Properties
IUPAC Name |
3-amino-3-(6-chloropyridin-2-yl)propanoic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClN2O2.ClH/c9-7-3-1-2-6(11-7)5(10)4-8(12)13;/h1-3,5H,4,10H2,(H,12,13);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGOJMAPVJLPJHA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)Cl)C(CC(=O)O)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10Cl2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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